Biotin-PEG36-acid Biotin-PEG36-acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13676004
InChI: InChI=1S/C85H165N3O40S/c89-82(4-2-1-3-81-84-80(79-129-81)87-85(92)88-84)86-6-8-94-10-12-96-14-16-98-18-20-100-22-24-102-26-28-104-30-32-106-34-36-108-38-40-110-42-44-112-46-48-114-50-52-116-54-56-118-58-60-120-62-64-122-66-68-124-70-72-126-74-76-128-78-77-127-75-73-125-71-69-123-67-65-121-63-61-119-59-57-117-55-53-115-51-49-113-47-45-111-43-41-109-39-37-107-35-33-105-31-29-103-27-25-101-23-21-99-19-17-97-15-13-95-11-9-93-7-5-83(90)91/h80-81,84H,1-79H2,(H,86,89)(H,90,91)(H2,87,88,92)/t80-,81-,84-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Molecular Formula: C85H165N3O40S
Molecular Weight: 1901.3 g/mol

Biotin-PEG36-acid

CAS No.:

Cat. No.: VC13676004

Molecular Formula: C85H165N3O40S

Molecular Weight: 1901.3 g/mol

* For research use only. Not for human or veterinary use.

Biotin-PEG36-acid -

Specification

Molecular Formula C85H165N3O40S
Molecular Weight 1901.3 g/mol
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C85H165N3O40S/c89-82(4-2-1-3-81-84-80(79-129-81)87-85(92)88-84)86-6-8-94-10-12-96-14-16-98-18-20-100-22-24-102-26-28-104-30-32-106-34-36-108-38-40-110-42-44-112-46-48-114-50-52-116-54-56-118-58-60-120-62-64-122-66-68-124-70-72-126-74-76-128-78-77-127-75-73-125-71-69-123-67-65-121-63-61-119-59-57-117-55-53-115-51-49-113-47-45-111-43-41-109-39-37-107-35-33-105-31-29-103-27-25-101-23-21-99-19-17-97-15-13-95-11-9-93-7-5-83(90)91/h80-81,84H,1-79H2,(H,86,89)(H,90,91)(H2,87,88,92)/t80-,81-,84-/m0/s1
Standard InChI Key QTPMNLPEKQXDGN-ALBHDOOUSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2

Introduction

Structural and Physicochemical Characteristics

Biotin-PEG36-acid belongs to the class of PEGylated biotin derivatives, characterized by a linear PEG chain connecting biotin (a vitamin B7 analog) and a terminal carboxylic acid group. The PEG spacer, comprising 36 ethylene glycol units, confers exceptional water solubility and reduces steric hindrance during bioconjugation . Key properties include:

Table 1: Physicochemical Properties of Biotin-PEG36-Acid

PropertyValueSource
Molecular FormulaC85H165N3O40S\text{C}_{85}\text{H}_{165}\text{N}_{3}\text{O}_{40}\text{S}
Molecular Weight1901.3 g/mol
Purity≥95%
Functional GroupsBiotin, Carboxylic Acid
Storage Conditions-20°C

The carboxylic acid group enables covalent coupling to amine-containing molecules via carbodiimide chemistry (e.g., EDC/NHS), while biotin facilitates affinity-based purification or detection through streptavidin-biotin interactions . The PEG spacer’s length (approximately 15.8 nm for 36 units) optimizes solubility and minimizes aggregation in biological systems .

Synthesis and Manufacturing

The preparation of Biotin-PEG36-acid involves a multi-step process outlined in the patent CN107163243A, which details a scalable method for synthesizing PEGylated biotin derivatives .

Stepwise Synthesis Protocol

  • PEG Activation: Double-hydroxyl polyethylene glycol (PEG) reacts with tert-butyl acrylate in the presence of a metal base (e.g., sodium) to form hydroxyl-PEG-propanoic acid tert-butyl ester .

  • Sulfonylation: The hydroxyl group is converted to a p-toluenesulfonyl (tosyl) ester using p-toluenesulfonyl chloride, enhancing leaving-group ability for subsequent nucleophilic substitution .

  • Amination: Treatment with ammonium hydroxide replaces the tosyl group with an amine, yielding amino-PEG-propanoic acid tert-butyl ester .

  • Biotin Activation: Biotin is activated with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form biotin-NHS ester .

  • Conjugation: The amine-terminated PEG reacts with biotin-NHS ester to form Biotin-PEG-propanoic acid tert-butyl ester .

  • Deprotection: Trifluoroacetic acid (TFA) removes the tert-butyl group, exposing the carboxylic acid functionality .

Table 2: Critical Reaction Parameters

StepReagentsSolventTemperatureYield
1PEG, tert-butyl acrylateTetrahydrofuran20–40°C85%
4Biotin, NHS, DCCDimethylformamide50°C75%
6TFADichloromethaneRT95%

Applications in Biomedical Research

PROTAC Linker Development

Biotin-PEG36-acid serves as a critical component in PROTACs—bifunctional molecules that recruit E3 ubiquitin ligases to degrade target proteins. The PEG spacer ensures optimal distance between the biotinylated E3 ligand and the target-binding moiety, facilitating ternary complex formation . For example, Biotin-PEG36-acid has been used to synthesize PROTACs targeting oncoproteins like BRD4, achieving sub-micromolar degradation efficacy in leukemia cells .

Bioconjugation and Diagnostics

The compound’s dual functionality enables site-specific labeling of antibodies, peptides, and nanoparticles. In immunoassays, Biotin-PEG36-acid-modified antibodies retain high antigen-binding affinity while enabling signal amplification via streptavidin-enzyme conjugates . Additionally, its PEG spacer reduces non-specific binding in biosensors .

Drug Delivery Systems

PEGylation enhances the pharmacokinetic profile of therapeutic payloads. Biotin-PEG36-acid-conjugated liposomes exhibit prolonged circulation half-life (up to 48 hours in murine models) and enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect .

Comparative Analysis with Analogous PEG-Biotin Derivatives

Table 3: Comparison of PEG-Biotin Derivatives

CompoundPEG LengthFunctional GroupsApplications
Biotin-PEG12-acid12 unitsBiotin, COOHSmall-molecule conjugates
Biotin-PEG24-amine24 unitsBiotin, NH₂Surface functionalization
Biotin-PEG36-acid36 unitsBiotin, COOHPROTACs, Drug delivery

Longer PEG chains (e.g., PEG36) outperform shorter variants in reducing immunogenicity and improving solubility for high-molecular-weight conjugates .

Challenges and Future Directions

Despite its utility, Biotin-PEG36-acid faces challenges:

  • Synthesis Complexity: Multi-step synthesis necessitates stringent purification to remove unreacted biotin and PEG byproducts .

  • Cost: High-purity PEG precursors and biotin contribute to elevated production costs (~$500/g) . Future research should focus on optimizing one-pot synthesis methods and exploring novel applications in CRISPR delivery and targeted radiotherapeutics.

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